1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid

Catalog No.
S13592674
CAS No.
M.F
C11H18N2O4S
M. Wt
274.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidi...

Product Name

1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid

IUPAC Name

1-(2-azabicyclo[2.2.1]heptan-2-ylsulfonyl)pyrrolidine-3-carboxylic acid

Molecular Formula

C11H18N2O4S

Molecular Weight

274.34 g/mol

InChI

InChI=1S/C11H18N2O4S/c14-11(15)9-3-4-12(7-9)18(16,17)13-6-8-1-2-10(13)5-8/h8-10H,1-7H2,(H,14,15)

InChI Key

IHHVNYSQDOCJFO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN2S(=O)(=O)N3CCC(C3)C(=O)O

1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. The compound consists of a pyrrolidine ring fused with a bicyclic azabicyclo[2.2.1]heptane unit, which incorporates a sulfonyl group at the second position of the bicyclic framework. This structural arrangement contributes to its potential biological activities and applications in medicinal chemistry.

The molecular formula for this compound is C12H16N2O4SC_{12}H_{16}N_{2}O_{4}S, and it features several functional groups, including a carboxylic acid and a sulfonamide, which are known to enhance solubility and reactivity in biological systems.

Due to the presence of reactive functional groups:

  • Nucleophilic Substitution: The sulfonyl chloride derivative can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in modifying the compound's solubility and reactivity.
  • Amidation: The carboxylic acid can also react with amines to form amides, potentially altering the compound's pharmacological properties.

These reactions can be leveraged to synthesize derivatives with tailored biological activities.

Research indicates that compounds related to 1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid exhibit various biological activities:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
  • Central Nervous System Activity: The bicyclic structure is reminiscent of known psychoactive compounds, indicating possible effects on neurotransmitter systems.
  • Cardiovascular Effects: Similar compounds have been investigated for their role in treating cardiovascular diseases, including hypertension and myocardial ischemia .

The synthesis of 1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid can be achieved through several methods:

  • Palladium-Catalyzed Reactions: Recent studies have demonstrated the use of palladium catalysts to facilitate the formation of oxygenated derivatives from cyclopentenes, which can be further transformed into azabicyclic structures .
  • Multi-Step Synthesis: A typical synthetic route may involve:
    • Formation of the azabicyclo[2.2.1]heptane framework via cyclization reactions.
    • Introduction of the sulfonyl group using sulfonyl chlorides.
    • Carboxylation at the pyrrolidine ring through standard carboxylation techniques.
  • Functional Group Transformations: Subsequent transformations can be employed to modify functional groups for enhanced activity or solubility.

1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting specific diseases.
  • Chemical Biology: The compound could serve as a tool in biochemical assays or as a probe for studying biological processes.
  • Material Science: Derivatives might be explored for use in developing new materials with specific properties.

Interaction studies are crucial for understanding how 1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid interacts with biological targets:

  • Protein Binding Studies: Evaluating how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Receptor Interaction Assays: Investigating interactions with neurotransmitter receptors may elucidate its effects on the central nervous system.
  • Metabolic Studies: Understanding how the compound is metabolized in vivo will inform its pharmacokinetic properties and potential side effects.

Several compounds share structural similarities with 1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid, each possessing unique characteristics:

Compound NameStructureUnique Features
7-Azabicyclo[2.2.1]heptane-2-carboxylic acidStructureLacks sulfonyl group, focuses on carboxylic acid functionality .
2-Azabicyclo[3.3.0]octaneStructureDifferent bicyclic structure, potential psychoactive properties .
QuinuclidineStructureKnown for its role as an alkaloid, interacts with cholinergic receptors .

These compounds highlight the uniqueness of 1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid due to its specific functional groups and potential bioactivity.

Bicyclic Framework Analysis: Azabicyclo[2.2.1]heptane System

The azabicyclo[2.2.1]heptane system forms the structural backbone of this compound and represents a bridged bicyclic framework where nitrogen replaces a carbon atom at position 2 [3] [4]. This bicyclic system consists of two fused five-membered rings sharing two carbon atoms, with a one-carbon bridge connecting the shared carbons [5]. The molecular architecture follows the general bicyclic nomenclature where the numbers [2.2.1] indicate the number of atoms in each bridge connecting the bridgehead carbons [5].

The bridgehead carbons in this system create a rigid structure with defined spatial orientation, resulting in limited conformational flexibility [5]. This rigidity is attributed to the significant ring strain inherent in the bicyclic nature of the system [5]. The nitrogen atom positioned at the 2-position introduces a basic functionality while maintaining the overall structural integrity of the bicyclic framework [3] [6].

Table 1: Azabicyclo[2.2.1]heptane System Characteristics

FeatureDescriptionMolecular Significance
Ring ConfigurationTwo fused 5-membered ringsProvides rigid molecular scaffold
Bridge StructureOne-carbon bridge between bridgeheadsCreates three-dimensional shape
Nitrogen PositionLocated at position 2 of bicyclic systemIntroduces basicity and coordination sites
Ring StrainSignificant strain due to bicyclic natureAffects reactivity and stability
Conformational FlexibilityLimited due to bridged structureRestricts molecular conformations

The ionization energy of related azabicyclo[2.2.1]heptane systems has been determined to be approximately 8.5 electronvolts, indicating the electronic characteristics of the nitrogen-containing bicyclic framework [4]. The molecular geometry around the nitrogen atom in the bicyclic system influences the overall three-dimensional structure and affects the spatial arrangement of substituents [7] [8].

Sulfonyl-Pyrrolidine Conjugation Patterns

The sulfonyl group serves as the critical linking element between the azabicyclo[2.2.1]heptane system and the pyrrolidine ring, creating a unique conjugation pattern [9] [10]. The sulfur atom adopts a tetrahedral geometry with two sulfur-oxygen double bonds and two sulfur-nitrogen single bonds [10]. The sulfur-oxygen bond lengths are typically 1.4357 angstroms and 1.4349 angstroms, while the sulfur-nitrogen bond length measures approximately 1.625 angstroms [10].

The sulfonyl group exhibits specific geometric characteristics with bond angles around the sulfur center of approximately 107.66 degrees [10]. The tetrahedral coordination around the sulfur atom creates a slightly distorted geometry, with a τ₄ descriptor value of 0.94, indicating near-ideal tetrahedral coordination [10]. The nitrogen-sulfur-carbon bond arrangements in both pyrrolidine connections are oriented in gauche conformations with torsion angles of -65.6 degrees and 76.2 degrees [10].

Table 2: Sulfonyl Group Structural Parameters

Bond TypeLength (Å)Angle (°)Structural Significance
S=O Bonds1.435-1.436-Strong polar character, hydrogen bonding capability
S-N (Pyrrolidine)1.625107.66Partial double bond character due to lone pair delocalization
S-N (Azabicyclo)1.625107.66Restricted rotation due to bicyclic rigidity
Tetrahedral Geometry-109.5 (ideal)Creates specific spatial arrangement between ring systems

The sulfonyl bridge influences the conformation of both connected ring systems through electronic and steric effects [11]. The nitrogen-sulfur bonds exhibit partial double bond character due to nitrogen lone pair delocalization, which affects the rotational barriers around these bonds [10]. The dihedral angles between the nitrogen-sulfur-nitrogen plane and the oxygen-sulfur-oxygen plane tend to be perpendicular, determining the three-dimensional structure of the molecule [10].

Carboxylic Acid Functionality and Tautomerism

The carboxylic acid group is positioned at the 3-position of the pyrrolidine ring, creating a chiral center and contributing significant functionality to the molecule [12] [13]. The carboxylic acid functionality exhibits typical characteristics with a predicted pKa value around 4-5, enabling ionization at physiological pH conditions [13]. This functional group serves as both a hydrogen bond donor through the hydroxyl group and a hydrogen bond acceptor through the carbonyl oxygen [13].

Tautomerism in carboxylic acids involves the equilibrium between the carboxylic acid form and the enol form [14] [15]. For this compound, the carboxylic acid form predominates significantly over the enol tautomer, with the enol form representing only trace amounts under normal conditions [14]. The percentage of enol tautomer is particularly low for carboxylic acids compared to other carbonyl compounds, with typical values below 0.0001 percent [14].

Table 3: Carboxylic Acid Tautomerism Analysis

Tautomer FormStructureStabilityPrevalenceKey Features
Carboxylic AcidR-COOHMore stableDominant formAcidic proton on hydroxyl group
Enol FormR-C(OH)=OLess stableTrace amountsProton on carbon adjacent to carbonyl

The tautomerism process is catalyzed by both acids and bases through different mechanisms [15]. Acid-catalyzed tautomerism occurs through protonation of the carbonyl oxygen followed by proton loss from the alpha carbon, while base-catalyzed mechanisms involve initial deprotonation of the alpha position to form an enolate ion [15]. The carboxylic acid functionality contributes to the overall molecular stability and influences biological activity through hydrogen bonding interactions [13].

Stereochemical Considerations and Chiral Centers

The compound contains three potential chiral centers, contributing to its stereochemical complexity [1]. The primary chiral center is located at the 3-position of the pyrrolidine ring where the carboxylic acid group is attached [12]. Additional chiral centers are present in the azabicyclo[2.2.1]heptane system at the bridgehead carbons and at carbons adjacent to the nitrogen atom [17].

The stereochemistry of the pyrrolidine ring is influenced by its envelope conformation, where the ring adopts a puckered shape with one carbon atom out of the plane of the other four atoms [10]. The puckering amplitude parameter (Q₂) for similar pyrrolidine systems is approximately 0.352 angstroms with a φ₂ parameter of 262.2 degrees, indicating a half-chair conformation with a twist along specific carbon-carbon bonds [10].

Table 4: Stereochemical Features and Significance

Stereochemical ElementDescriptionMolecular Impact
C3 Pyrrolidine Chiral CenterCarbon bearing carboxylic acid groupR/S configuration affects spatial orientation
Azabicyclo Bridgehead CarbonsCarbons at ring junction positionsDefines overall bicyclic framework shape
Nitrogen-Adjacent CarbonsCarbons connected to nitrogen atomsInfluences sulfonyl bridge orientation
Pyrrolidine Ring ConformationEnvelope conformation with twistRestricts rotational freedom
Bicyclic RigidityLimited conformational flexibilityCreates defined three-dimensional structure

The azabicyclo[2.2.1]heptane system exhibits potential for endo-exo isomerism depending on the orientation of substituents relative to the bicyclic framework [18]. The rigid nature of the bridged bicyclic system restricts conformational changes and creates a well-defined three-dimensional molecular architecture [5]. The stereochemical arrangement around the sulfonyl bridge determines the spatial relationship between the two heterocyclic systems and influences the overall molecular shape and potential biological interactions [17].

Multi-Step Organic Synthesis Strategies

The synthesis of 1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid requires sophisticated multi-step synthetic approaches that integrate the formation of both the azabicyclic core and the sulfonylated pyrrolidine carboxylic acid moiety. Several strategic methodologies have emerged as particularly effective for constructing this complex molecular architecture.

Palladium-Catalyzed Aminoacyloxylation Approach

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes represents a highly efficient method for constructing oxygenated 2-azabicyclo[2.2.1]heptanes [1]. This reaction proceeds with broad substrate scope and excellent functional group tolerance, yielding products that can be further functionalized to build libraries of bridged aza-bicyclic structures. The methodology demonstrates yields ranging from 65-85% and provides access to the core bicyclic framework with appropriate substitution patterns for subsequent sulfonylation reactions.

Photochemical Cycloaddition Strategies

Photochemical [2+2] cycloaddition reactions using N-benzylmaleimide with alkenes have been developed as versatile one-step synthesis approaches for functionalized azabicyclic compounds [2]. This methodology offers the advantage of direct access to bicyclic scaffolds under mild conditions, with yields typically ranging from 24-68%. The obtained compounds can be readily transformed into bi- and tricyclic analogues that serve as advanced building blocks for drug discovery applications.

Radical Strain-Release Photocatalysis

Recent advances in radical strain-release photocatalysis have provided innovative routes to densely functionalized azetidines and related bicyclic systems [3]. This methodology utilizes azabicyclo butanes (ABBs) as starting materials and employs photosensitizers with carefully designed energy gaps between singlet and triplet excited states. The process achieves yields of 52-85% while maintaining excellent functional group compatibility and enabling the formation of two exit vectors in the final products.

Electrophilic Addition and Cyclization Sequences

The synthesis of 2-azabicyclo[2.1.1]hexanes through electrophilic addition of phenylselenyl bromide to cyclobutene dicarbamate derivatives demonstrates the effectiveness of sequential functionalization approaches [4]. The key step involves stereoselective electrophilic addition followed by sodium hydride-mediated intramolecular cyclization, achieving overall yields of 78-89%. This methodology provides excellent stereocontrol and enables the preparation of functionalized derivatives through subsequent reductive removal of the phenylselenyl group.

Key Intermediate Preparation: Boc-Protected Derivatives

The preparation of tert-butoxycarbonyl (Boc) protected intermediates constitutes a critical aspect of the synthetic strategy for 1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid. These protected derivatives serve as versatile building blocks that enable selective reactions while maintaining structural stability throughout multi-step synthetic sequences.

Standard Boc Protection Protocols

The most widely employed method for preparing (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst [5] [6]. This reaction typically proceeds at room temperature in dichloromethane, achieving yields of 85-97%. The resulting Boc-protected intermediate exhibits characteristic optical activity with [α]22/D -170±10° when measured in chloroform, confirming maintenance of stereochemical integrity.

Alternative Protection Strategies

Boc-anhydride-mediated protection using triethylamine as base in tetrahydrofuran represents an alternative approach that operates under milder conditions [7]. This method proceeds at 0°C to room temperature and demonstrates compatibility with primary and secondary amines, achieving yields of 78-92%. The protocol offers advantages in terms of reduced side reactions and enhanced selectivity for sterically hindered substrates.

One-Pot Protection-Cyclization Procedures

Advanced synthetic strategies have developed one-pot protection-cyclization protocols that combine Boc protection with subsequent ring-forming reactions [8]. These procedures utilize potassium carbonate in N,N-dimethylformamide at elevated temperatures, achieving yields of 65-89%. The methodology proves particularly valuable for preparing complex bicyclic structures where traditional stepwise approaches may suffer from reduced efficiency due to intermediate instability.

Sequential Protection-Alkylation Methods

Sequential protection-alkylation approaches employ sodium hydride in tetrahydrofuran at -78°C to room temperature for the preparation of highly functionalized Boc-protected intermediates [9]. These methods achieve yields of 72-91% and demonstrate excellent compatibility with sensitive functional groups. The protocol enables the introduction of diverse alkyl substituents while maintaining the integrity of the Boc protecting group.

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methodologies to industrial production of 1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid presents numerous challenges that significantly impact manufacturing feasibility and cost-effectiveness.

Raw Material Cost Considerations

Industrial synthesis faces substantial cost pressures due to the requirement for expensive reagents such as phenyl lithium, which commands premium pricing and presents storage difficulties [10]. The replacement of phenyl lithium with more cost-effective Grignard reagents such as phenyl magnesium bromide represents a significant improvement, reducing reagent costs by 25-40% while providing better technical maturity for industrial applications. However, this substitution still requires careful optimization to maintain yield and stereochemical control.

Reaction Scale-Up Complexities

Temperature control represents a critical challenge in industrial-scale production, particularly for reactions requiring cryogenic conditions at -78°C [10]. The implementation of continuous flow reactors offers a promising solution by providing enhanced heat transfer characteristics and improved temperature control precision. These systems can reduce the cost impact of specialized temperature control from 40-60% to approximately 15-30% while simultaneously improving reaction reproducibility and safety profiles.

Purification and Separation Bottlenecks

Diastereomer separation constitutes a significant bottleneck in industrial production, particularly for compounds requiring high enantiomeric purity [11]. Traditional column chromatography methods prove inadequate for large-scale operations due to solvent consumption, processing time, and waste generation concerns. Advanced chromatographic methods including simulated moving bed (SMB) technology and preparative supercritical fluid chromatography (SFC) offer improved efficiency but require substantial capital investment.

Quality Control and Analytical Validation

Industrial production demands rigorous analytical method validation to ensure consistent product quality and regulatory compliance . Real-time monitoring systems utilizing process analytical technology (PAT) principles can reduce quality control costs by 8-12% while improving process understanding and control. These systems enable continuous monitoring of critical quality attributes and facilitate implementation of quality-by-design (QbD) principles.

Green Chemistry Approaches in Sulfonylation Reactions

The development of environmentally sustainable sulfonylation methodologies for the preparation of 1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid has become increasingly important in response to regulatory pressures and corporate sustainability initiatives.

Microwave-Assisted Solvent-Free Methods

Microwave-assisted sulfonylation reactions under solvent-free conditions represent a significant advancement in green chemistry applications [13] [14]. These methods eliminate the need for organic solvents while achieving excellent yields of 90-97% within reaction times of 1.5-7 minutes. The protocol demonstrates broad substrate scope and excellent chemoselectivity, avoiding bis-sulfonylation reactions that commonly occur with primary amines under traditional conditions. The energy efficiency of microwave heating provides very high energy utilization compared to conventional heating methods.

Electrochemical Sulfonylation Processes

Electrochemical methods for sulfonylation have emerged as powerful green chemistry alternatives that eliminate the need for chemical oxidizing reagents [15]. These processes utilize electrochemical cells operating under ambient conditions to achieve sulfonylation through sequences involving sulfonylation, cycloaddition, and deprotonation steps. The methodology tolerates diverse electronic and steric substitution patterns while achieving yields of 75-88%. The elimination of transition-metal catalysts and chemical oxidants significantly reduces environmental impact and waste generation.

Flow Chemistry Implementation

Continuous flow synthesis of sulfonamide libraries represents an efficient, safe, and easily scalable approach to green sulfonylation chemistry [16]. Flow technologies demonstrate excellent waste minimization characteristics through optimized solvent usage and elimination of toxic reactants. The methodology achieves yields of 80-95% while enabling sequential synthesis of primary, secondary, and tertiary sulfonamides. Product isolation involves only extraction and precipitation procedures, providing pure compounds without requiring additional purification steps for biological evaluation.

Novel Green Reagent Systems

The development of the SHC5®/potassium fluoride system represents a breakthrough in environmentally friendly sulfonyl fluoride synthesis [17]. This green synthetic process produces only non-toxic sodium and potassium salts as byproducts, resulting in minimal environmental impact. The methodology achieves yields of 85-92% while enabling the synthesis of aromatic, aliphatic, and heterocyclic sulfonyl fluorides under mild conditions. The synthetic protocol demonstrates excellent scalability and cost-effectiveness compared to traditional methods utilizing toxic reagents such as sulfur dioxide fluoride gas.

Water-Mediated Sulfonylation Reactions

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

274.09872823 g/mol

Monoisotopic Mass

274.09872823 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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